N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride
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Overview
Description
N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O2S2 and its molecular weight is 452.03. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis of Thiazole Derivatives : Various thiazole derivatives, including those similar to N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride, have been synthesized for potential pharmaceutical applications. These compounds, including similar thiazolecarboxamides, have been created and analyzed for their structural and chemical properties (Ohkubo et al., 1995).
Characterization of Novel Compounds : Research also involves the characterization of novel thiazole derivatives, which includes determining their chemical structure and properties through methods like NMR, IR, and Mass spectral analysis. This is crucial for understanding the potential applications of these compounds (Spoorthy et al., 2021).
Biological Activity and Potential Therapeutic Uses
Anticancer Properties : Some thiazole derivatives have been explored for their potential as anticancer agents. Studies include the synthesis of novel compounds and subsequent screening for anticancer activity, highlighting the therapeutic potential of these molecules (Horishny et al., 2020).
Antimicrobial and Antifungal Activity : Thiazole-based compounds have been investigated for their antimicrobial and antifungal properties. This research is vital in the development of new antibiotics and treatments for various infections (Desai et al., 2011).
Antitubercular Activity : Studies have also been conducted on the antitubercular activity of thiazole derivatives. This research contributes to the development of new treatments for tuberculosis, a major global health issue (Marvadi et al., 2020).
Antipsychotic Potential : Research into the antipsychotic potential of thiazole carboxamides has been conducted. This includes evaluating their effects on dopamine and serotonin receptors, indicating their potential use in treating psychiatric disorders (Norman et al., 1996).
Pharmacological Studies
Antioxidant and Antitumor Activities : Thiazole derivatives have been examined for their antioxidant and antitumor activities, contributing to the understanding of their potential therapeutic applications (Yeşilkaynak et al., 2017).
In Vivo and In Vitro Studies : Various thiazole derivatives have undergone both in vivo and in vitro studies to determine their biological activities and potential as drugs. This research is crucial in the development of new pharmaceuticals (Cano et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2.ClH/c1-2-16-6-3-7-17-19(16)22-21(28-17)24(20(25)18-8-4-15-27-18)10-5-9-23-11-13-26-14-12-23;/h3-4,6-8,15H,2,5,9-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVKFGYDNUFPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.